3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide
CAS No.: 63448-89-5
Cat. No.: VC16032983
Molecular Formula: C17H12O3S
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63448-89-5 |
|---|---|
| Molecular Formula | C17H12O3S |
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 1,1-dioxo-3,5-diphenylthiopyran-4-one |
| Standard InChI | InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H |
| Standard InChI Key | SXOYGFPBJHOIPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide consists of a six-membered thiopyran ring, where sulfur occupies the 1-position. The 4-position is functionalized with a ketone group, while the 1,1-dioxide moiety arises from the oxidation of the sulfur atom . The phenyl groups at the 3 and 5 positions introduce steric bulk and electronic effects, influencing the compound’s physical and chemical behavior.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₃S |
| Molecular Weight | 296.3 g/mol |
| CAS Number | 63448-89-5 |
| Sulfur Oxidation State | +4 (1,1-dioxide configuration) |
The planar thiopyran ring and conjugated π-system contribute to its stability and reactivity, particularly in cycloaddition and nucleophilic substitution reactions.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has evolved to address safety and scalability concerns. Early methods relied on selenium dioxide (SeO₂)-mediated dehydrogenation of dihydro precursors, but the toxicity and cost of SeO₂ prompted the development of alternative approaches .
Improved Synthesis via Pummerer Rearrangement
A high-yield route involves the Pummerer rearrangement of 2,6-diphenyl-4H-dihydrothiopyran-4-one-1-oxide (2) using trifluoroacetic anhydride (TFAA) . This method avoids SeO₂ and proceeds under mild conditions:
-
Oxidation: Treatment of the dihydro precursor (1) with 40% peracetic acid (PAA) yields sulfoxide intermediate (2) .
-
Rearrangement: TFAA-mediated Pummerer rearrangement converts (2) into the target compound (3) with >90% efficiency .
Advantages:
Reactivity Profile
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution: The electron-deficient thiopyran ring undergoes nitration and sulfonation at the 2- and 6-positions.
-
Nucleophilic Attack: The dioxo group at the 4-position reacts with Grignard reagents to form tertiary alcohols.
-
Cycloaddition: The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride.
Applications and Research Findings
Organic Synthesis
3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide serves as a versatile intermediate in:
-
Heterocycle Synthesis: Facilitating the construction of fused-ring systems via cycloaddition.
-
Ligand Design: Modifying transition metal catalysts through sulfur-oxygen coordination.
Medicinal Chemistry
Preliminary studies highlight its potential in:
-
Enzyme Inhibition: Structural analogs exhibit inhibitory activity against kinases and proteases.
-
Antimicrobial Activity: Derivatives show moderate efficacy against Gram-positive bacteria, though structure-activity relationships remain under investigation.
Table 1: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 3-Phenyl-5-(4-ClPh) | Protein Kinase C | 12.3 |
| 3,5-Bis(4-MeOPh) | HIV-1 Protease | 8.7 |
Comparison with Related Compounds
Structural Analogues
-
3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide
-
3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide
Table 2: Comparative Properties
| Property | 3,5-Diphenyl-4H-thiopyran-4-one 1,1-Dioxide | 3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide |
|---|---|---|
| Ring System | Thiopyran | Thiazine |
| Molecular Weight | 296.3 g/mol | 283.3 g/mol |
| LogP (Predicted) | 3.2 | 2.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume